![molecular formula C19H17N3O2 B3841189 1-methyl-4,6-diphenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3841189.png)
1-methyl-4,6-diphenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. One approach could be the fusion of compound 3 with urea, leading to the formation of 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione . Further chlorination of this intermediate yields 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine . These synthetic pathways are crucial for obtaining the desired compound.
Molecular Structure Analysis
The molecular formula of 1-methyl-4,6-diphenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is C6H7N3O2 . Its structure includes a pyrrolopyrimidine core with methyl, phenyl, and diphenyl substituents. You can visualize its 2D structure on PubChem .
Scientific Research Applications
- Pyrazolines, including B4, have been investigated for their antibacterial potential. Reports suggest that B4 may exhibit antibacterial effects against certain pathogens . Further studies are needed to explore its specific mechanisms and target bacteria.
- B4 derivatives have shown promise as antifungal agents . Understanding their mode of action and efficacy against fungal infections could be valuable for drug development.
- Oxidative stress contributes to various diseases. B4’s antioxidant properties make it an interesting candidate for combating free radicals and reactive oxygen species (ROS) . Investigating its impact on cellular components and oxidative damage is crucial.
- B4’s effect on acetylcholinesterase (AChE) activity in the brain of rainbow trout suggests potential neuroprotective properties . AChE inhibition could impact nerve transmission and behavior.
- Pyrazolines have been associated with anti-inflammatory effects. B4’s role in modulating inflammation warrants further exploration .
- B4 derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold have been evaluated as CDK2 inhibitors . CDK2 plays a crucial role in cell cycle regulation, making this application relevant for cancer research.
- While not directly studied for B4, related pyrimidine derivatives have demonstrated antiviral activity against hepatitis C virus and dengue virus . Exploring B4’s potential in this context could be valuable.
Antibacterial Activity
Antifungal Properties
Antioxidant Activity
Neuroprotective Potential
Anti-Inflammatory Applications
CDK2 Inhibition
Antiviral Properties
Mechanism of Action
While specific details may vary, 1-methyl-4,6-diphenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione could potentially act as an epidermal growth factor receptor inhibitor (EGFRI) . It was designed to target EGFRWT and EGFR T790M mutations . Further studies are needed to elucidate its precise mechanism.
properties
IUPAC Name |
1-methyl-4,6-diphenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-21-15-12-22(14-10-6-3-7-11-14)18(23)16(15)17(20-19(21)24)13-8-4-2-5-9-13/h2-11,17H,12H2,1H3,(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXCLTBHXJTTHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4,6-diphenyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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